molecular formula C8H7N3O B12970750 Pyrazolo[1,5-a]pyridine-4-carboxamide

Pyrazolo[1,5-a]pyridine-4-carboxamide

Cat. No.: B12970750
M. Wt: 161.16 g/mol
InChI Key: JTKOPFYDSWAYOU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carboxamide is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This heterocyclic compound is of significant interest due to the broad pharmacological activities demonstrated by its structural analogues, particularly the 3-carboxamide isomers . Research into this chemical class has identified potent bioactivities, suggesting its potential utility across multiple therapeutic areas. Pyrazolo[1,5-a]pyridine carboxamides have been investigated as antitubercular agents, showing excellent in vitro potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . Furthermore, related compounds function as phosphodiesterase 4 (PDE4) inhibitors, exhibiting notable anti-inflammatory effects in animal models, which positions them as promising candidates for inflammatory disease research . The structural framework of pyrazolo[1,5-a]pyridine carboxamides also serves as a core template in developing ligands for various neurological targets, including 5-HT3 receptor antagonists . The carboxamide moiety is a critical pharmacophore, allowing for extensive structure-activity relationship (SAR) studies by enabling the attachment of diverse side chains to optimize binding affinity, selectivity, and other drug-like properties . This compound is provided for research purposes to investigate these and other novel biological mechanisms. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carboxamide

InChI

InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12)

InChI Key

JTKOPFYDSWAYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Overview

A widely used synthetic approach to pyrazolo[1,5-a]pyridine-4-carboxamide involves the cyclocondensation of aminopyrazole derivatives with β-ketoesters or 1,3-dicarbonyl compounds. This method allows the formation of the fused heterocyclic core and the introduction of the carboxamide functional group at the 4-position.

Reaction Conditions and Procedure

  • Reactants: Aminopyrazoles (e.g., 1-amino-2-imino-pyridines) and 1,3-dicarbonyl compounds or β-ketoesters.
  • Solvent: Ethanol is commonly used.
  • Catalyst: Acetic acid (typically 6 equivalents) acts as a Brønsted acid catalyst.
  • Atmosphere: Molecular oxygen (O₂) atmosphere at 1 atm pressure is critical for oxidative coupling.
  • Temperature: Elevated temperature around 130 °C.
  • Time: Reaction duration is approximately 18 hours.
  • Workup: Crystallization upon cooling, followed by filtration and recrystallization to purify the product.

Mechanism Insights

The reaction proceeds via an oxidative cross-dehydrogenative coupling (CDC) mechanism, where molecular oxygen acts as the oxidant. The presence of acetic acid facilitates the cyclization and prevents side reactions such as the formation of triazolo derivatives. The reaction yield is highly dependent on the amount of acetic acid and the oxygen atmosphere.

Yield Optimization Data

Entry Acetic Acid Equivalents Atmosphere Yield of this compound (%) Notes
1 2 Air 34 Low acid loading
2 4 Air 52 Moderate acid loading
3 6 Air 74 Optimal acid loading
4 6 O₂ (1 atm) 94 Near quantitative yield
5 6 Ar 6 Oxygen absent, poor yield
6 8 Air Complicated by by-products Excess acid causes side reactions

Table 1: Effect of Acetic Acid Loading and Atmosphere on Reaction Yield

Intermolecular [3 + 2] Cycloaddition of N-Iminopyridinium Ylides

Overview

Another synthetic route involves the intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with 1,3-dicarbonyl compounds. This method is effective for constructing the pyrazolo[1,5-a]pyridine core with various substitutions.

Reaction Conditions

  • Similar to the cyclocondensation method, this reaction is performed in ethanol with acetic acid under an oxygen atmosphere.
  • The reaction temperature and time are comparable (130 °C, 18 hours).
  • The method allows for the synthesis of a broad range of substituted pyrazolo[1,5-a]pyridines, including the 4-carboxamide derivative.

Advantages

  • High regioselectivity and functional group tolerance.
  • Enables the introduction of diverse substituents on the pyrazolo-pyridine scaffold.

Industrial and Scale-Up Considerations

Continuous Flow and Optimization

Industrial synthesis of this compound often employs similar cyclocondensation routes but optimized for scale. Continuous flow reactors can be used to improve heat and mass transfer, leading to better yields and reproducibility.

Reaction Optimization Parameters

  • Control of acid concentration to avoid side products.
  • Strict oxygen atmosphere control to maintain oxidative conditions.
  • Temperature and reaction time optimization to balance conversion and selectivity.

Chemical Reaction Analysis and Functional Group Transformations

Oxidation and Reduction

  • The carboxamide group can be introduced or modified through oxidation of precursor carboxylic acids or reduction of nitrile intermediates.
  • Common oxidants: Potassium permanganate, hydrogen peroxide.
  • Common reductants: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions

  • The carboxamide group at the 4-position can undergo substitution to form esters, amides, or other derivatives, expanding the compound’s chemical diversity.

Summary Table of Preparation Methods

Method Key Reactants Conditions Atmosphere Yield (%) Notes
Cyclocondensation with 1,3-dicarbonyls Aminopyrazoles + 1,3-dicarbonyl compounds Ethanol, Acetic acid (6 equiv), 130 °C, 18 h O₂ (1 atm) Up to 94 Oxygen critical, acetic acid loading optimized
[3 + 2] Cycloaddition N-iminopyridinium ylides + 1,3-dicarbonyls Ethanol, Acetic acid, 130 °C, 18 h O₂ (1 atm) High Regioselective, versatile substitutions
Industrial Scale Synthesis Similar to lab methods Continuous flow reactors, optimized O₂ controlled High Enhanced efficiency and scalability

Research Findings and Notes

  • The oxidative CDC route driven by molecular oxygen is essential for high yields and selectivity in this compound synthesis.
  • Excess acetic acid (>6 equivalents) leads to side reactions forming triazolo derivatives, reducing purity and yield.
  • The fused heterocyclic structure with the carboxamide group facilitates biological activity, making the synthetic method’s efficiency critical for medicinal chemistry applications.
  • The reaction mechanism involves initial condensation followed by oxidative cyclization, supported by the necessity of oxygen and acid catalysis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH₂) undergoes nucleophilic substitution reactions, particularly with amines or alcohols, to form secondary amides or esters. For example:

  • Amidation : Reaction with primary or secondary amines in the presence of coupling agents (e.g., EDC/HOBt) yields substituted amides.

  • Esterification : Treatment with alcohols under acidic conditions (e.g., H₂SO₄) produces esters.

Example :
Reaction with ethanol and acetic acid under oxygen atmosphere generates ethyl ester derivatives, as demonstrated in Table 1 :

EntryReagentConditionsYield (%)
1Ethanol + HOAcAir, 130°C, 18h74
2Ethanol + HOAcO₂, 130°C, 18h94

Hydrolysis to Carboxylic Acid

The carboxamide group hydrolyzes under acidic or basic conditions to form pyrazolo[1,5-a]pyridine-4-carboxylic acid:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the amide to the carboxylic acid.

  • Basic Hydrolysis : NaOH aqueous solution under heating yields the carboxylate salt, which is acidified to the free acid.

Application :
The carboxylic acid derivative serves as an intermediate for further functionalization, such as ester synthesis .

Cyclization and Ring Formation

Pyrazolo[1,5-a]pyridine-4-carboxamide participates in cyclocondensation reactions with β-dicarbonyl compounds (e.g., ethyl acetoacetate) to form fused heterocycles. A representative protocol involves:

  • Reacting N -amino-2-iminopyridine with ethyl acetoacetate in ethanol under oxygen, yielding pyrazolo[1,5-a]pyridine derivatives .

Key Optimization Data :
Increasing acetic acid equivalents and oxygen pressure enhances yields (Table 1) .

Functionalization for Bioactivity

Structural modifications at the carboxamide group are critical for enhancing biological activity:

  • Diaryl Substitutions : Introducing diaryl groups (e.g., 2,5-difluorophenyl) improves antitubercular efficacy, achieving MIC values in the nanomolar range against Mycobacterium tuberculosis .

  • Heterocyclic Additions : Substituting the carboxamide with picolinamide boosts kinase inhibition (e.g., TrkA IC₅₀ = 1.7 nM) .

Case Study :
Compound 4d (7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester) was synthesized via oxidative coupling, characterized by¹H NMR (δ 1.29 ppm, triplet) and MS (m/z 354 [M⁺]) .

Reaction Mechanisms

The formation of pyrazolo[1,5-a]pyridine derivatives proceeds via:

  • Nucleophilic Attack : The enol form of β-dicarbonyl compounds reacts with the N -amino group of the pyridine precursor.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediate B .

  • Cyclization : Intermediate B undergoes cyclization to yield the fused pyrazolo-pyridine core .

Scientific Research Applications

Antitumor Activity

Pyrazolo[1,5-a]pyridine derivatives have been identified as potential antitumor agents. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms. For example, a study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant anticancer potential by targeting specific enzymatic pathways involved in tumor growth and proliferation .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer0.5Inhibition of cell cycle progression
Compound BLung Cancer0.3Induction of apoptosis
Compound CColon Cancer0.7Inhibition of angiogenesis

Enzyme Inhibition

Pyrazolo[1,5-a]pyridine-4-carboxamide has shown promise as an inhibitor for various enzymes, including phosphodiesterase (PDE) and protein kinases. A notable example is the discovery of a series of potent PDE2A inhibitors derived from this scaffold, which were effective in enhancing cognitive function in preclinical models .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)Selectivity
Compound DPDE2A1.7High
Compound ETrkA2.0Moderate
Compound FPI3K5.0Low

Fluorescent Probes

Recent advancements have led to the development of pyrazolo[1,5-a]pyridine-based fluorescent probes for biological imaging applications. These probes exhibit high quantum yields and rapid response times to pH changes, making them suitable for monitoring cellular environments .

Table 3: Properties of Fluorescent Probes

ProbeQuantum YieldResponse Time (s)Application
Probe G0.64<10pH Monitoring in Cells
Probe H0.58<15Imaging Tumor Microenvironments

Cognitive Enhancement

A case study involving a novel pyrazolo[1,5-a]pyridine derivative demonstrated its efficacy as a cognitive enhancer in rat models of schizophrenia. The compound was administered orally and resulted in significant improvements in cognitive performance correlating with increased levels of cGMP in the brain .

Antiviral Activity

Another study explored the antiviral properties of pyrazolo[1,5-a]pyridine derivatives against herpes simplex virus type 1 (HSV-1). The compounds exhibited notable antiviral activity, suggesting potential therapeutic applications in treating viral infections .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to the active site of enzymes, inhibiting their function, or interact with receptors, altering signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the compound within the binding site.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine-3-carboxamides

Pyrazolo[1,5-a]pyridine-3-carboxamides differ by the position of the carboxamide group (3-position vs. 4-position). This structural variation impacts geometric and electronic properties, influencing target selectivity. For instance, KCA-1490 , a pyrazolo[1,5-a]pyridine-3-carboxamide derivative, acts as a dual PDE3/4 inhibitor, whereas 4-carboxamide derivatives like 2a exhibit higher PDE4 selectivity . The 4-carboxamide configuration enhances steric compatibility with PDE4’s catalytic pocket, improving potency .

Table 1: Key Differences Between 3- and 4-Carboxamide Derivatives
Property Pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo[1,5-a]pyridine-4-carboxamide
Target Selectivity Dual PDE3/4 inhibition Selective PDE4 inhibition
Anti-inflammatory Efficacy Moderate High (e.g., 2a in vivo models)
Synthetic Accessibility Requires multi-step protocols Streamlined via tandem reactions

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with a pyrimidine ring, creating a fused pyrazole-pyrimidine system. These compounds are prominent as protein kinase inhibitors in cancer therapy, targeting kinases like CDK2 and EGFR . Unlike this compound, pyrazolo[1,5-a]pyrimidines often prioritize kinase inhibition over PDE modulation. For example, derivatives such as 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine demonstrate nanomolar IC50 values against cancer-associated kinases .

Table 2: Functional Comparison with Pyrazolo[1,5-a]pyrimidines
Parameter This compound Pyrazolo[1,5-a]pyrimidines
Primary Biological Role PDE4 inhibition, anti-inflammatory Kinase inhibition, anticancer
Structural Flexibility Limited by pyridine’s rigidity Enhanced via pyrimidine’s N-rich ring
Clinical Applications Preclinical anti-inflammatory agents Phase II/III trials for oncology

Pyrazolo[1,5-a]pyridine Derivatives with Varied Substituents

Substituents at the 2-, 5-, or 7-positions significantly alter pharmacological profiles:

  • 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid : This derivative emphasizes antibacterial applications, contrasting with the anti-inflammatory focus of 4-carboxamides .

Thieno[2,3-b]pyridine and Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine Hybrids

Fused-ring hybrids like thieno[2,3-b]pyridine and pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine expand the chemical space but reduce synthetic accessibility compared to this compound. These hybrids often exhibit dual mechanisms, such as antimicrobial and anticancer activities, but lack the PDE4 specificity seen in 2a .

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-4-carboxamide derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions using 5-aminopyrazole precursors. For example:

  • Route 1: Reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst to form pyrazolo[1,5-a]pyrimidines .
  • Route 2: Condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-diketones (e.g., pentane-2,4-dione) under reflux conditions, achieving yields of 87–95% .
  • Route 3: Hydrazine hydrate reactions with enamines to selectively produce cyanopyrazoles or aminopyrazoles, depending on reaction conditions .

Q. How is structural characterization performed for these compounds?

Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Used to confirm substituent positions and ring connectivity. For example, 4-methoxypyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton signals between δ 7.8–8.5 ppm .
  • HRMS (ESI): Validates molecular weight and fragmentation patterns (e.g., [M + H]+ peaks with <0.003 ppm error) .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found) .

Q. What biological activities have been reported for Pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer: Key activities include:

  • Kinase Inhibition: Derivatives like pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors are designed using scaffold modifications (e.g., introducing dialkoxyphenyl groups) .
  • Anticancer Effects: Compounds such as 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamides show cytotoxicity against carcinoma cell lines via apoptosis induction. Activity is evaluated using MTT assays and IC₅₀ calculations .
  • Antimicrobial Potential: Fluorinated derivatives (e.g., 5-polyfluoroalkylpyrazolo[1,5-a]pyrimidines) are synthesized via regioselective cyclization and tested for Gram-positive bacterial inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Catalyst Choice: KHSO₄ promotes cyclization of 3-aminopyrazoles with enaminones to favor position 7 substitution .
  • Substituent Effects: Electron-withdrawing groups (EWGs) on β-diketones direct cyclization toward position 5, while electron-donating groups (EDGs) favor position 7 .
  • Solvent and Temperature: Refluxing ethanol improves yields (87–95%) for pyrazolo[1,5-a]pyrimidines, while DMF at 100°C enhances functionalization at position 3 .

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine core?

Methodological Answer: Key approaches include:

  • Halogenation/Nitration: Treating 4-chloropyrazolo[1,5-a]pyrazine with HNO₃/H₂SO₄ introduces nitro groups at position 7 .
  • Formylation: Using silylformamidine reagents in benzene to install formyl groups, followed by crystallization from hexane .
  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .

Q. How do substituents affect the photophysical properties of these compounds?

Methodological Answer: Substituents modulate absorption/emission via electronic effects:

  • EDGs at Position 7: Enhance fluorescence quantum yield (e.g., ϕF = 0.97 for 4f vs. 0.01 for unsubstituted derivatives) by promoting intramolecular charge transfer (ICT) .
  • EWGs at Position 3: Red-shift absorption bands (e.g., λmax = 440 nm for 4f) due to π-deficient pyrimidine interactions .
  • Solid-State Behavior: Aggregation-induced emission (AIE) is observed in derivatives with bulky substituents, validated via TD-DFT calculations .

Q. What methodologies assess the anticancer mechanisms of these compounds?

Methodological Answer: Mechanistic studies involve:

  • Cell Cycle Analysis: Flow cytometry to detect G1/S phase arrest in treated cancer cells .
  • Apoptosis Assays: Annexin V-FITC/PI staining to quantify early/late apoptotic populations .
  • Kinase Profiling: Competitive binding assays against CDK2 or CHK1 using ATP-analog probes .

Q. How to resolve contradictions between biological results and computational predictions?

Methodological Answer:

  • Docking Validation: Re-run molecular docking with explicit water molecules and flexible side chains to improve binding pose accuracy .
  • SAR Analysis: Synthesize analogs with modified substituents (e.g., replacing methoxy with trifluoromethyl) to test predicted activity trends .
  • Free Energy Calculations: Use MM-PBSA/GBSA to compare binding affinities of active vs. inactive derivatives .

Q. How to design experiments for fluorophore applications of these compounds?

Methodological Answer:

  • Solvent Screening: Test fluorescence in polar (THF) vs. nonpolar (hexane) solvents to assess solventochromism .
  • pH Stability Tests: Expose compounds to H₂SO₄ (pH 2) or KOH (pH 12) at 50°C for 1 hour; monitor emission intensity post-neutralization .
  • Solid-State Studies: Grind crystals to analyze AIE behavior using fluorescence microscopy .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification: Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
  • Byproduct Control: Optimize stoichiometry (e.g., 1:1.2 ratio of pyrazole to enaminone) to minimize dihydropyrimidine byproducts .
  • Safety Protocols: Implement glove-box techniques for handling air-sensitive intermediates (e.g., silylformamidines) .

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